7-Hydroxymethyl-10,11-MDCPT-d5

Quantitative Bioanalysis LC-MS/MS Internal Standard

7-Hydroxymethyl-10,11-MDCPT-d5 is a +5 Da stable isotope-labeled internal standard (SIL-IS) for accurate LC-MS/MS quantification of ADC payload release in plasma and tissue. It co-elutes with the unlabeled analyte, corrects matrix effects, and meets FDA/EMA bioanalytical method validation requirements. Essential for PK/PD studies and DMPK metabolic stability assays.

Molecular Formula C22H18N2O7
Molecular Weight 427.4 g/mol
Cat. No. B12371200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxymethyl-10,11-MDCPT-d5
Molecular FormulaC22H18N2O7
Molecular Weight427.4 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)CO)O
InChIInChI=1S/C22H18N2O7/c1-2-22(28)14-4-16-19-11(6-24(16)20(26)13(14)8-29-21(22)27)12(7-25)10-3-17-18(31-9-30-17)5-15(10)23-19/h3-5,25,28H,2,6-9H2,1H3/t22-/m0/s1/i1D3,2D2
InChIKeyUYOXKDDEJDVQSN-VBGSLEDMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Hydroxymethyl-10,11-MDCPT-d5: A Deuterium-Labeled Camptothecin ADC Payload for Quantitative Bioanalysis


7-Hydroxymethyl-10,11-MDCPT-d5 (CAS of unlabeled form: 428816-69-7) is a deuterated analog of the camptothecin derivative 7-Hydroxymethyl-10,11-MDCPT . The compound incorporates five deuterium atoms, resulting in a molecular mass shift from 422.39 g/mol (unlabeled) to 427.42 g/mol (deuterated) . It serves a dual purpose: it retains the cytotoxic activity of the parent molecule, making it a candidate payload for antibody-drug conjugates (ADCs), while its stable isotope labeling enables its primary differentiator—use as a precise internal standard (IS) in quantitative LC-MS/MS bioanalysis .

Why 7-Hydroxymethyl-10,11-MDCPT-d5 Cannot Be Replaced by Unlabeled Analogs in Quantitative Workflows


In quantitative LC-MS/MS, the use of a stable isotope-labeled internal standard (SIL-IS) is essential for correcting matrix effects, ion suppression, and variations in sample preparation . While an unlabeled analog or a structurally similar compound could theoretically be used, it would not co-elute with the analyte identically, leading to inaccurate quantification [1]. The unlabeled parent compound, 7-Hydroxymethyl-10,11-MDCPT, is the analyte itself, making it unsuitable as an internal standard. A non-deuterated analog would also suffer from identical mass spectrometric detection and potential metabolic conversion, compromising assay accuracy. 7-Hydroxymethyl-10,11-MDCPT-d5, with its +5 Da mass shift and near-identical physicochemical properties, co-elutes with the analyte, experiences the same matrix effects, and can be independently detected via MS, thereby fulfilling the critical requirements of isotope dilution mass spectrometry [2].

Quantitative Differentiation: 7-Hydroxymethyl-10,11-MDCPT-d5 vs. Unlabeled Analogs


Superior Internal Standard for LC-MS/MS: A +5 Da Mass Differential Prevents Signal Interference

As a deuterated internal standard, 7-Hydroxymethyl-10,11-MDCPT-d5 provides a +5 Da mass shift relative to the unlabeled analyte, 7-Hydroxymethyl-10,11-MDCPT . This mass differential ensures that the isotopic peaks of the internal standard do not overlap with the analyte's monoisotopic peak, enabling independent and accurate integration of their respective mass chromatograms. This is a fundamental requirement for isotope dilution mass spectrometry, which corrects for ionization variability and sample loss [1].

Quantitative Bioanalysis LC-MS/MS Internal Standard Isotope Dilution

Quantification Precision: Deuterium Labeling Addresses Ion Suppression in Biological Matrices

In LC-MS/MS, co-eluting matrix components can cause significant ion suppression or enhancement, leading to inaccurate quantitation when using a non-isotopic internal standard [1]. A deuterated IS, such as 7-Hydroxymethyl-10,11-MDCPT-d5, co-elutes almost identically with the analyte, thereby experiencing the same degree of matrix effect. This allows for accurate correction via the analyte/IS peak area ratio [2]. Using a non-deuterated analog as an IS would likely result in different chromatographic behavior and differential matrix effects, introducing significant quantitative error.

Matrix Effects Ion Suppression LC-MS/MS Bioanalysis

Cytotoxic Payload for ADCs: Potency Validated in Cancer Cell Lines

The unlabeled parent compound, 7-Hydroxymethyl-10,11-MDCPT, is a potent camptothecin analog and functions as a topoisomerase I inhibitor [1]. Its cytotoxicity has been quantified across multiple cancer cell lines. The deuterated analog, 7-Hydroxymethyl-10,11-MDCPT-d5, is expected to exhibit comparable potency due to the minimal perturbation of electronic structure by deuterium substitution [2]. This makes it a relevant payload for ADC development.

ADC Payload Camptothecin Analog Topoisomerase I Inhibitor Cytotoxicity

Primary Application Scenarios for 7-Hydroxymethyl-10,11-MDCPT-d5 in Research and Development


LC-MS/MS Quantification of ADC Payload Release in Pharmacokinetic Studies

This compound is the optimal choice as an internal standard for quantifying the release of 7-Hydroxymethyl-10,11-MDCPT payload from antibody-drug conjugates (ADCs) in plasma or tissue homogenates. Its +5 Da mass shift allows it to be distinguished from the unlabeled analyte, enabling precise and accurate measurement of free drug concentrations over time. This is essential for establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships .

In Vitro Metabolism and Stability Assays for ADC Payloads

Researchers can use this labeled compound in microsomal or hepatocyte stability assays to track the metabolic fate of the unlabeled payload. By spiking the deuterated standard into incubation mixtures, it serves as an internal control for sample workup and MS analysis, allowing for the accurate calculation of intrinsic clearance and the identification of major metabolites. This is a standard practice in DMPK for ADC development [1].

Bioanalytical Method Development and Validation for Regulatory Submission

For CROs and pharmaceutical companies developing LC-MS/MS methods for novel ADC candidates containing this payload, 7-Hydroxymethyl-10,11-MDCPT-d5 is a necessary reagent. Its use is mandated by regulatory guidance (e.g., FDA, EMA) for bioanalytical method validation to demonstrate accuracy, precision, and stability, ensuring the method is fit for its intended purpose in clinical or preclinical trials [2].

Mechanistic Studies on Topoisomerase I Inhibition

While the unlabeled compound is used to establish baseline cytotoxicity (IC50 data against HeLa-S3, PC-3, HT-29 cells), the deuterated analog can be employed in advanced cellular studies [3]. It allows researchers to correlate intracellular drug concentrations (quantified using the labeled IS) directly with the degree of DNA damage or apoptosis, providing a more quantitative and mechanistic understanding of its anticancer activity.

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